Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
The tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals. The tert-butyl group attached to the piperazine ring enhances the steric bulk of the molecule, which can influence its reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions, including amination, acylation, and substitution reactions. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, other derivatives have been synthesized using different starting materials and reaction conditions, highlighting the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine-1-carboxylate derivatives has been characterized using various analytical techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. These studies reveal that the piperazine ring often adopts a chair conformation, and the presence of substituents on the phenyl ring can influence the overall molecular geometry, as seen in the dihedral angles between different rings in the molecule .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl piperazine-1-carboxylate derivatives is influenced by the presence of functional groups such as nitro, amino, and methoxy groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The steric hindrance provided by the tert-butyl group can also affect the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are determined by their molecular structure. These compounds exhibit properties such as photoluminescence and photocatalytic activity, which can be assessed using techniques like thermogravimetric analysis and infrared spectroscopy. The introduction of different substituents on the phenyl ring can lead to variations in these properties, making them suitable for various applications in materials science and catalysis .
Scientific Research Applications
Application 1: Synthesis of Novel Organic Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Unfortunately, the specific details or parameters are not provided in the source .
- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Application 2: X-ray Diffraction Studies and Biological Evaluation
- Scientific Field : Crystallography and Biochemistry
- Summary of the Application : This compound has been used in X-ray diffraction studies to confirm its structure. Additionally, it has been evaluated for its biological activity .
- Methods of Application : The compound was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. Its structure was further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The crystal structure of the compound features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure. The compound was found to be moderately active against several microorganisms .
Application 3: Synthesis of Key Intermediates
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound serves as a useful intermediate in the synthesis of key compounds such as Tert-butyl (4 R)-4- (methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, which is an important intermediate of the natural product Biotin .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Unfortunately, the specific details or parameters are not provided in the source .
- Results or Outcomes : The synthesized compound was obtained in an overall yield of 54% through three steps .
Application 4: Research Use
- Scientific Field : Biochemical Research
- Summary of the Application : This compound is used for research purposes, particularly in biochemical research .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research study being conducted. Unfortunately, the specific details or parameters are not provided in the source .
- Results or Outcomes : The outcomes of the research would depend on the specific study. The source does not provide specific results or outcomes .
properties
IUPAC Name |
tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-17(8-10-18)12-5-6-13(19(21)22)14(11-12)23-4/h5-6,11H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJMFNJMNNJGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649774 | |
Record name | tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
CAS RN |
1017782-79-4 | |
Record name | tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.